molecular formula C11H9FO2 B11754247 2-Fluoro-3-methoxynaphthalen-1-ol

2-Fluoro-3-methoxynaphthalen-1-ol

Cat. No.: B11754247
M. Wt: 192.19 g/mol
InChI Key: NKZRSXGLQJISDC-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxynaphthalen-1-ol is an organic compound with the molecular formula C11H9FO2 and a molecular weight of 192.19 g/mol It is a derivative of naphthalene, characterized by the presence of a fluorine atom and a methoxy group on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methoxynaphthalen-1-ol typically involves the lithiation of 2-methoxynaphthalene followed by a reaction with a fluorinating agent such as N-fluorobenzenesulfonimide . The intermediate product, 2-fluoro-3-methoxynaphthalene, is then further lithiated and oxidized using hydrogen peroxide to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the described synthetic route can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale operations.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-methoxynaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-Fluoro-3-methoxynaphthalen-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and undergo proton transfer reactions, which are influenced by solvent polarity . These interactions can affect the compound’s photophysical properties and its behavior in different environments.

Comparison with Similar Compounds

  • 2-Fluoro-3-methoxynaphthalene
  • 2-Fluoro-3-hydroxynaphthalene
  • 2-Fluoro-3-methoxynaphthalen-1-amine

Comparison: Compared to its similar compounds, 2-Fluoro-3-methoxynaphthalen-1-ol is unique due to the presence of both a fluorine atom and a methoxy group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity and specific interactions with other molecules .

Properties

Molecular Formula

C11H9FO2

Molecular Weight

192.19 g/mol

IUPAC Name

2-fluoro-3-methoxynaphthalen-1-ol

InChI

InChI=1S/C11H9FO2/c1-14-9-6-7-4-2-3-5-8(7)11(13)10(9)12/h2-6,13H,1H3

InChI Key

NKZRSXGLQJISDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1F)O

Origin of Product

United States

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